Lithium;pyridine;perchlorate
Description
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Structure
2D Structure
Properties
CAS No. |
138558-39-1 |
|---|---|
Molecular Formula |
C5H5ClLiNO4 |
Molecular Weight |
185.5 g/mol |
IUPAC Name |
lithium;pyridine;perchlorate |
InChI |
InChI=1S/C5H5N.ClHO4.Li/c1-2-4-6-5-3-1;2-1(3,4)5;/h1-5H;(H,2,3,4,5);/q;;+1/p-1 |
InChI Key |
UMBLPEOBJVLUNO-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC=NC=C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Academic Context and Research Landscape of Lithium;pyridine;perchlorate
Historical Perspectives in Perchlorate (B79767) Chemistry
The study of perchlorates dates back to the early 19th century, with the initial synthesis of potassium perchlorate in 1816 by Count Frederick Von Stadion in Germany. He originally named the sparingly water-soluble salt "oxychlorate" (KClO₄) and subsequently synthesized perchloric acid (HClO₄) during his investigation of the new compound's composition. Von Stadion also pioneered the use of electrochemistry for its synthesis by electrolyzing a saturated solution of potassium chlorate.
Commercial production of perchlorates began in Sweden, which established a plant in 1893. By the early 20th century, countries including France, Germany, Switzerland, and the United States had initiated their own production. The demand for perchlorates, particularly sodium, potassium, and ammonium (B1175870) perchlorates, grew significantly due to their application as powerful oxidizing agents in explosives and, later, as crucial components in solid rocket propellants. researchgate.netwikipedia.org This demand surged during both World War I and World War II, cementing the importance of perchlorate chemistry in industrial and military applications. researchgate.net The development of modern solid propellants often involves cast perchlorates, where perchlorate is used as the oxidizer with various fuels. wikipedia.org
Table 1: Key Milestones in Perchlorate Chemistry
| Year | Milestone | Contributor/Location | Significance |
|---|---|---|---|
| 1816 | First synthesis of potassium perchlorate and perchloric acid | Count Frederick Von Stadion | Discovery of the perchlorate anion and its parent acid. researchgate.net |
| 1893 | First commercial production plant established | Mansbo, Sweden | Beginning of industrial-scale perchlorate manufacturing. researchgate.net |
| 1897 | Patent granted for a new type of explosive using ammonium perchlorate | O. F. Carlson | Early application of perchlorates in energetic materials. researchgate.net |
| 1901-1910 | Production begins in France, Switzerland, and the USA | Various Companies | Widespread industrial adoption of perchlorate synthesis. researchgate.net |
| 1940s | Increased production for rocket propellants | Henderson, Nevada, USA | Critical role in the development of modern rocketry and the space program. |
Evolution of Pyridine-Based Ligands in Coordination Chemistry
Pyridine (B92270) is a fundamental heterocyclic amine that has long been utilized as a ligand in coordination chemistry. As a Lewis base, it readily donates its lone pair of electrons on the nitrogen atom to form coordinate bonds with a vast array of metal ions. Transition metal pyridine complexes are exceptionally common, with coordination geometries ranging from octahedral to tetrahedral and linear, depending on the metal center and other ligands present. mdpi.com
The versatility of pyridine has led to the development of a wide range of more complex, multidentate ligands that incorporate the pyridine moiety. For instance, coupling two pyridine rings yields 2,2'-bipyridine, a widely studied bidentate ligand capable of forming stable chelate complexes. More elaborate structures, such as pyridine-2-carboxamides, have been designed to meet specific stereochemical requirements of metal-binding sites, sometimes mimicking the active sites of metallo-proteins. rsc.org The electronic properties of the pyridine ligand can be tuned by adding substituents to the pyridine ring, which in turn influences the properties of the resulting metal complex, such as its catalytic activity or redox potentials. This tunability makes pyridine-based ligands a vital tool in the design of functional coordination compounds for applications ranging from catalysis to materials science.
Significance of Lithium Salts in Synthetic Methodologies
Lithium salts, and particularly lithium perchlorate (LiClO₄), hold a significant position in modern synthetic chemistry due to their unique properties. Lithium perchlorate is notable for its high solubility in a wide range of organic solvents, a characteristic that facilitates its use in various reactions. wikipedia.org It functions as a mild and efficient Lewis acid, capable of catalyzing numerous organic transformations. For example, solid lithium perchlorate can promote the cyanosilylation of carbonyl compounds and is used as a co-catalyst in the Baylis–Hillman reaction. wikipedia.org In Diels-Alder reactions, it is proposed that the Lewis acidic lithium ion (Li⁺) binds to the dienophile, thereby accelerating the reaction rate. wikipedia.orgutk.edu
Beyond catalysis, lithium salts are integral to the field of electrochemistry. They are widely used as the electrolyte salt in lithium-ion batteries, where properties like conductivity and anodic stability are critical. wikipedia.org In the realm of materials science, lithium salts have been shown to increase the electrical conductivity of organic semiconductors. Research has also explored their use in solid biopolymer electrolytes, where the choice of the lithium salt anion can significantly affect the structural, thermal, and electrochemical properties of the resulting material. The lithium ion's small size and low redox potential make it an effective charge carrier in these systems.
Table 2: Physicochemical Properties of Lithium Perchlorate (Anhydrous)
| Property | Value |
|---|---|
| Formula | LiClO₄ |
| Molar Mass | 106.39 g/mol wikipedia.org |
| Appearance | White crystalline solid wikipedia.org |
| Melting Point | 236 °C wikipedia.orgsigmaaldrich.comsigmaaldrich.com |
| Solubility in Water | 59.8 g/100 mL (at 25 °C) wikipedia.org |
| Key Applications | Lewis acid catalyst, Battery electrolyte, Oxidizer in propellants wikipedia.orgsigmaaldrich.com |
Current Research Frontiers in Lithium;pyridine;perchlorate Chemistry
While extensive research dedicated solely to the specific complex "this compound" is not widely available in published literature, its investigation falls within well-established areas of coordination chemistry. The study of such a compound would focus on its synthesis, structural characterization, and potential properties derived from its constituent parts: the Lewis acidic lithium cation, the pyridine ligand, and the perchlorate counter-ion.
Synthesis and Structural Characterization The synthesis of a lithium-pyridine-perchlorate complex would likely involve the direct reaction of lithium perchlorate with pyridine in a suitable solvent. A potential method could be adapted from the synthesis of related compounds, such as poly[[di-μ3-glycine-lithium] perchlorate], which is prepared by dissolving stoichiometric amounts of the components in a solvent and allowing for slow evaporation to yield crystals. nih.gov
The structural characterization would be crucial to understanding the coordination environment of the lithium ion. Based on analogous structures, such as bis(pyridine)silver(I) perchlorate, it is anticipated that the lithium ion would coordinate with the nitrogen atom of the pyridine ring. mdpi.commdpi.com The perchlorate ion could remain as a non-coordinating counter-ion or could interact with the lithium center through one or more of its oxygen atoms, leading to various possible geometries, such as a distorted tetrahedral or octahedral environment around the Li⁺ ion. nih.govmdpi.com X-ray crystallography would be the definitive technique to determine this solid-state structure.
Spectroscopic and Thermal Analysis Vibrational spectroscopy (FT-IR and Raman) would be essential for characterizing the complex. Studies on lithium perchlorate in other solvent systems show that the interaction between the Li⁺ cation and solvent molecules leads to distinct shifts and splitting in the vibrational bands of both the solvent and the perchlorate anion. nih.govresearchgate.net Similar analysis of a lithium-pyridine-perchlorate system would provide evidence of complex formation through perturbations of the pyridine ring vibrations and the Cl-O stretching modes of the perchlorate ion.
Thermal analysis using techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC) would elucidate the compound's stability and decomposition pathway. Research on related pyridinium (B92312) perchlorate salts and metal-pyridine-perchlorate complexes indicates that thermal decomposition often occurs in stages, typically involving the loss of the pyridine ligands at elevated temperatures followed by the decomposition of the perchlorate salt. mdpi.com
Potential Applications Given the properties of its components, the this compound complex could be investigated for several applications. Its nature as a Lewis acid complex suggests potential utility as a catalyst in organic reactions, similar to how lithium perchlorate itself is used. wikipedia.orgutk.edu Furthermore, the combination of a fuel component (pyridine) and an oxidizer (perchlorate) makes it a candidate for study as an energetic material. rsc.org
Table 3: Illustrative Crystallographic Data for an Analogous Complex: bis(pyridine)silver(I) perchlorate hemipyridine solvate
| Parameter | Value |
|---|---|
| Formula | [Ag(C₅H₅N)₂]ClO₄ · 0.5(C₅H₅N) |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Coordination Detail | The silver ion is connected to two pyridine ligands and two ClO₄⁻ anions via oxygen atoms, forming a dimeric unit. mdpi.com |
| Significance | This structure demonstrates how a metal cation can coordinate with both pyridine and a perchlorate anion simultaneously, providing a model for the potential structure of a lithium analogue. |
Synthetic Methodologies and Precursor Chemistry of Lithium;pyridine;perchlorate
Precursor Synthesis and Purification Strategies
The successful synthesis of Lithium;pyridine (B92270);perchlorate (B79767) is contingent upon the purity and reactivity of its precursors: pyridine-based ligands and lithium perchlorate. This section outlines the key considerations in their preparation.
Synthesis of Pyridine Derivatives for Complexation
Pyridine and its derivatives serve as the organic ligands in the formation of the target complex. The electronic and steric properties of the pyridine ring can be systematically modified through the introduction of various functional groups. These modifications can influence the coordination chemistry and the properties of the resulting lithium complex. nih.govnih.gov
The synthesis of substituted pyridines can be achieved through various organic reactions. For instance, ring cleavage and remodeling of (aza)indole or benzofuran (B130515) skeletons provide a versatile route to a wide array of substituted pyridines. nih.gov Another common strategy involves the metal-catalyzed cross-coupling of halopyridines with appropriate reagents to introduce desired functionalities. nih.gov
The purity of the pyridine ligand is paramount for successful complexation. Common impurities in commercially available pyridine include water and other amines like picolines and lutidines. lookchem.com Purification is typically achieved by drying over solid desiccants such as potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), calcium oxide (CaO), or molecular sieves, followed by fractional distillation. lookchem.comresearchgate.net For reactions sensitive to trace amounts of water, more rigorous drying methods, such as refluxing with calcium hydride (CaH₂) or distillation from alkali hydroxides under an inert atmosphere, are employed. researchgate.net The water content can be verified using Karl Fischer titration. lookchem.com
Table 1: Common Pyridine Derivatives and Their Synthetic Approaches
| Pyridine Derivative | General Synthetic Strategy | Key Considerations |
| 4-tert-Butylpyridine | Alkylation of pyridine | Control of reaction conditions to ensure selective substitution. nih.gov |
| 2-Chloropyridine | Halogenation of pyridine | Use of appropriate halogenating agents and reaction conditions. nih.gov |
| 2-Alkyl/Aryl-3-ester/sulfone/phosphonate-5-aminoaryl/phenol pyridines | Ring cleavage and remodeling of (aza)indoles/benzofurans | Wide substrate scope allowing for diverse functionalization. nih.gov |
Preparation and Purity Assessment of Lithium Perchlorate Precursors
Lithium perchlorate (LiClO₄) is the inorganic precursor, providing the lithium cation and the perchlorate anion. It is a white, crystalline salt known for its high solubility in many organic solvents. wikipedia.org Anhydrous lithium perchlorate is particularly crucial for syntheses where the presence of water would be detrimental. sigmaaldrich.comgfschemicals.com
Several methods are employed for the industrial and laboratory-scale synthesis of lithium perchlorate. A common industrial method involves a metathesis reaction between sodium perchlorate (NaClO₄) and lithium chloride (LiCl) in an aqueous solution at elevated temperatures. exrockets.com The less soluble sodium chloride precipitates out first, and upon cooling, lithium perchlorate crystallizes. exrockets.com Another route is the reaction of lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH) with perchloric acid (HClO₄). sigmaaldrich.com
The preparation of anhydrous lithium perchlorate requires careful dehydration of its hydrated forms, most commonly the trihydrate (LiClO₄·3H₂O). exrockets.com This can be achieved by controlled heating, often at temperatures around 150-160°C. gfschemicals.comgoogle.com However, complete removal of water can be challenging. exrockets.com An alternative method for preparing anhydrous lithium perchlorate involves the reaction of anhydrous sodium perchlorate with anhydrous lithium chloride in a non-aqueous organic solvent where lithium perchlorate is soluble, but the resulting sodium chloride is not. google.com
The purity of lithium perchlorate is assessed through various analytical techniques. Titration methods can determine the assay, while techniques like ion chromatography can quantify anionic impurities such as chloride and sulfate. sigmaaldrich.com The water content is typically determined by Karl Fischer titration. researchgate.net
Table 2: Synthetic Routes to Lithium Perchlorate
| Starting Materials | Reaction Type | Key Features |
| Sodium Perchlorate and Lithium Chloride | Metathesis (Aqueous) | Industrial method, relies on solubility differences for separation. exrockets.com |
| Sodium Perchlorate and Lithium Chloride | Metathesis (Non-aqueous) | Yields anhydrous product directly. google.com |
| Lithium Carbonate/Hydroxide and Perchloric Acid | Acid-Base Neutralization | A direct method for laboratory synthesis. sigmaaldrich.com |
| Lithium Chloride | Electrochemical Oxidation | Direct conversion to lithium perchlorate. exrockets.com |
Reaction Pathways for Compound Formation
The formation of Lithium;pyridine;perchlorate involves the coordination of the pyridine ligand to the lithium cation. The stoichiometry and stability of the resulting complex are influenced by several factors, including the solvent, temperature, and pressure.
Solvent Effects on Synthetic Yield and Purity
The choice of solvent plays a critical role in the synthesis of lithium-pyridine complexes. The solvent can influence the solubility of the reactants, the coordination environment of the lithium ion, and the stability of the final product. Lithium perchlorate is soluble in a variety of organic solvents, including ethers, acetonitrile (B52724), and alcohols. wikipedia.org
The Lewis acidity of the lithium ion is a key factor in its coordination with pyridine. researchgate.net In solution, the lithium ion is solvated, and the coordination of pyridine involves the displacement of solvent molecules from the lithium's coordination sphere. The strength of the solvent-lithium interaction can therefore compete with the pyridine-lithium interaction. utk.edu In strongly coordinating solvents, the formation of the pyridine complex may be less favorable. Conversely, in weakly coordinating solvents, the interaction between lithium and pyridine is more pronounced. utk.edu For instance, spectroscopic studies have shown that in mixtures of propylene (B89431) carbonate and N,N-dimethylformamide, the lithium cation is preferentially solvated by the stronger donor, DMF. nih.gov
The solvent can also affect the aggregation state of lithium species in solution, which in turn influences their reactivity. nih.govutk.edu The nature of the solvent can thus impact the yield and purity of the synthesized this compound complex. Solvent-free synthesis methods, where applicable, can offer advantages in terms of simplified work-up and reduced environmental impact. acs.org
Temperature and Pressure Optimization in Synthesis
Temperature is a critical parameter in the synthesis of coordination compounds. It can affect reaction rates, equilibrium positions, and the stability of the final product. For the synthesis of this compound, the optimal temperature would depend on the specific reaction pathway and solvent used. In general, heating can promote the dissolution of reactants and increase the rate of complex formation. However, excessive temperatures can lead to the decomposition of the complex or the evaporation of volatile components. researchgate.netresearchgate.net Thermal analysis techniques such as thermogravimetry (TG) and differential scanning calorimetry (DSC) can be used to study the thermal stability of the complex and identify decomposition temperatures. at.uabibliotekanauki.pl
Pressure can also influence the synthesis of coordination compounds, although it is less commonly varied in standard laboratory syntheses. High pressure can favor the formation of more compact structures and can influence the coordination number of the metal ion. While specific studies on the effect of pressure on the synthesis of this compound are not widely available, research on related systems suggests that pressure can alter the phase behavior and properties of lithium-containing electrolytes. researchgate.net
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com These principles can be applied to the synthesis of this compound to improve its environmental footprint.
Key green chemistry metrics for evaluating a synthetic process include atom economy, E-factor (environmental factor), and process mass intensity (PMI). mdpi.comacs.orgnih.govacs.org Atom economy measures the efficiency with which atoms from the starting materials are incorporated into the final product. The E-factor and PMI quantify the amount of waste generated relative to the amount of product.
In the context of this compound synthesis, several green chemistry strategies can be considered:
Solvent Selection: Choosing greener solvents with lower toxicity, environmental persistence, and energy requirements for their production and disposal is a key consideration. Water, where feasible, is an ideal green solvent. nih.gov If organic solvents are necessary, those with better environmental profiles should be prioritized. Solvent-free synthesis, such as mechanochemical methods, represents an even greener alternative. acs.orgnagoya-u.ac.jpelsevierpure.com
Catalysis: The use of catalysts can enable reactions to proceed under milder conditions (lower temperature and pressure), with higher selectivity and efficiency, thereby reducing energy consumption and waste generation. nih.gov While the formation of this compound is often a stoichiometric reaction, exploring catalytic routes could be a future research direction.
Energy Efficiency: Optimizing reaction conditions to minimize energy input is a core principle of green chemistry. This includes using lower temperatures and pressures, and reducing reaction times. youtube.com
Waste Reduction: The synthetic route should be designed to minimize the formation of byproducts and facilitate the separation and recycling of any unreacted starting materials or solvents. nih.gov For example, in the metathesis synthesis of lithium perchlorate, the efficient separation of the sodium chloride byproduct is crucial.
Table 3: Green Chemistry Metrics and Their Application
| Metric | Description | Relevance to this compound Synthesis |
| Atom Economy | (Molecular weight of product / Sum of molecular weights of all reactants) x 100% | Higher atom economy indicates less waste generated at the molecular level. Addition reactions have 100% atom economy. |
| E-Factor | Total mass of waste / Mass of product | A lower E-factor signifies a greener process. Includes solvent losses and reaction byproducts. |
| Process Mass Intensity (PMI) | Total mass input / Mass of product | A comprehensive metric that includes all materials used in the process (reactants, solvents, reagents, process aids). |
Advanced Structural Characterization and Coordination Environment Elucidation of Lithium;pyridine;perchlorate
X-ray Diffraction Analysis of Crystalline Forms
Single-Crystal X-ray Diffraction Studies of the Coordination Geometry
Single-crystal X-ray diffraction (SC-XRD) offers the most definitive structural information. While a specific crystal structure for Lithium;pyridine (B92270);perchlorate (B79767) is not publicly available, the expected coordination environment can be inferred from related lithium complexes and general coordination chemistry principles. The lithium(I) ion, a small and hard cation, typically favors a tetrahedral or octahedral coordination geometry.
In a hypothetical Lithium;pyridine;perchlorate complex, the Li⁺ ion would likely be coordinated by the nitrogen atom of one or more pyridine ligands and by oxygen atoms from the perchlorate anions. The number of coordinated pyridine molecules can vary, leading to different stoichiometries. For example, complexes with formulas such as [Li(py)₄]ClO₄ or [Li(py)₂(ClO₄)] might form. In the former, the lithium ion would be tetrahedrally coordinated by four pyridine ligands, with the perchlorate anion acting as a counter-ion. In the latter, the perchlorate ion could act as a bidentate or monodentate ligand, completing the coordination sphere of the lithium ion.
The coordination geometry in lithium complexes is often influenced by the steric bulk of the ligands and the coordinating ability of the counter-anion. wikipedia.org In anhydrous lithium perchlorate, the Li⁺ ion is octahedrally coordinated by six oxygen atoms from neighboring perchlorate tetrahedra. materialsproject.orgresearchgate.net The introduction of pyridine, a strong Lewis base, would displace some or all of the perchlorate coordination.
A representative table of expected bond lengths and angles, based on analogous structures of lithium-nitrogen and lithium-oxygen coordination, is presented below. materialsproject.org
Table 1: Hypothetical Single-Crystal XRD Data for a Lithium-Pyridine Complex
| Parameter | Expected Value | Comment |
|---|---|---|
| Li-N Bond Length | ~2.0 - 2.2 Å | Typical for lithium coordinated to a pyridine-type nitrogen. |
| Li-O (Perchlorate) Bond Length | ~1.9 - 2.1 Å | Observed in complexes where perchlorate is a coordinating anion. materialsproject.org |
| N-Li-N Bond Angle (Tetrahedral) | ~109.5° | For a complex like [Li(py)₄]⁺. |
| Cl-O (Perchlorate) Bond Length | ~1.44 Å | Characteristic of the perchlorate anion. materialsproject.org |
Powder X-ray Diffraction for Polymorphic Analysis
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of materials science. rigaku.com Different polymorphs of a compound can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize these different crystalline phases. researchgate.netwikipedia.org
Each polymorphic form of this compound would produce a unique PXRD pattern, characterized by a specific set of diffraction peak positions (2θ values) and relative intensities. researchgate.net By comparing the PXRD pattern of a synthesized batch to established reference patterns, one can identify the specific polymorph present. Furthermore, PXRD is a powerful tool for detecting the presence of impurities or multiple phases within a sample. nih.gov
The analysis can be performed under various conditions (e.g., variable temperature) to study phase transitions. researchgate.net For example, heating a sample on the diffractometer can reveal the temperature at which one polymorph converts to another, providing valuable information about their relative stabilities. The sharpness and intensity of the diffraction peaks also provide an indication of the sample's crystallinity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
¹H and ¹³C NMR Chemical Shift Analysis of Pyridine Ligand
The coordination of a pyridine molecule to a lithium ion induces significant changes in its electronic structure, which are readily observable in the ¹H and ¹³C NMR spectra. researchgate.net The Li⁺ ion acts as a Lewis acid, withdrawing electron density from the pyridine ring through the nitrogen atom. This deshielding effect causes the signals of the pyridine protons and carbons to shift downfield (to a higher ppm value) compared to free pyridine. nih.gov
The effect is most pronounced for the nuclei closest to the coordination site: the α-protons (H-2, H-6) and the α-carbon (C-2, C-6). The β-protons (H-3, H-5) and γ-proton (H-4), along with their corresponding carbons, are also affected, but to a lesser extent. By analyzing the magnitude of these coordination-induced shifts, one can gain insight into the strength of the Li-N interaction.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for Free and Coordinated Pyridine
| Nucleus | Free Pyridine (in CDCl₃) hmdb.cachemicalbook.com | Expected Shift in this compound | Expected Change (Δδ) |
|---|---|---|---|
| H-2, H-6 (α) | ~8.6 | > 8.6 | Downfield |
| H-4 (γ) | ~7.8 | > 7.8 | Downfield |
| H-3, H-5 (β) | ~7.4 | > 7.4 | Downfield |
| C-2, C-6 (α) | ~150 | > 150 | Downfield |
| C-4 (γ) | ~136 | > 136 | Downfield |
| C-3, C-5 (β) | ~124 | > 124 | Downfield |
⁷Li NMR Probing of Lithium Coordination Environment
Lithium has two NMR-active isotopes, ⁶Li and ⁷Li, with ⁷Li being the more commonly used nucleus due to its higher natural abundance and sensitivity. huji.ac.il The chemical shift of ⁷Li is highly sensitive to its coordination environment, including the number and type of coordinating atoms, the nature of the counter-ion, and the solvent. rsc.org
In a solution of this compound, the ⁷Li chemical shift would be indicative of the equilibrium between different solvated species. For instance, the lithium ion could be coordinated by a varying number of pyridine molecules and potentially interact with the perchlorate anion (forming contact ion pairs) or be fully separated by solvent (solvent-separated ion pairs). Changes in concentration or temperature would shift this equilibrium, leading to changes in the observed ⁷Li chemical shift. researchgate.net The linewidth of the ⁷Li signal can also provide information about the dynamics of ligand exchange and the symmetry of the lithium ion's environment. huji.ac.il
Multidimensional NMR Techniques for Connectivity Mapping
While one-dimensional NMR provides information on the chemical environment, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the complex.
Homonuclear Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between adjacent protons on the pyridine ring, confirming their assignments.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These ¹H-¹³C correlation spectra link each proton signal to the signal of the carbon atom it is directly attached to. This is essential for the unambiguous assignment of the pyridine ¹³C spectrum. researchgate.net
Heteronuclear Overhauser Effect Spectroscopy (HOESY): This is a particularly powerful technique for this system. A ¹H-⁷Li HOESY experiment can detect through-space interactions between the lithium ion and the protons of the coordinated pyridine ligands. researchgate.netresearchgate.net The observation of cross-peaks between the ⁷Li signal and the pyridine proton signals would provide direct, unequivocal evidence of the formation of a Lithium-pyridine complex in solution and can even give qualitative information about which protons are closest to the metal center. acs.org Similarly, advanced solid-state NMR techniques like HETCOR can probe such proximities in the solid state. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a cornerstone for identifying functional groups and probing the nature of chemical bonds within a molecule. In the context of this compound, these methods offer detailed insights into how the coordination of lithium to pyridine and the presence of the perchlorate anion affect the vibrational modes of the pyridine ring and the perchlorate ion itself.
Analysis of Pyridine Ring Vibrations in the Complex
The coordination of a metal ion to the nitrogen atom of the pyridine ring induces noticeable shifts in its vibrational frequencies. These shifts provide a diagnostic tool for confirming complex formation and understanding the strength of the metal-ligand bond. The C₂ᵥ point-group symmetry of the pyridine molecule results in 27 possible vibrational modes, all of which are Raman active, while 24 are IR active.
Upon complexation with a lithium ion, certain vibrational modes of the pyridine ring are particularly sensitive. The ring breathing mode (ν₁) and the trigonal ring breathing mode (ν₁₂) are often used to probe interactions with the pyridine ring. For instance, in a pyridine-borane complex, which serves as an analogue for dative bonding, the ν₁ and ν₆ₐ modes shift to higher energy upon complex formation. These shifts are indicative of the charge transfer from the pyridine molecule to the Lewis acid center.
The following table summarizes key vibrational modes of pyridine and their typical shifts upon coordination.
| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) in Free Pyridine | Expected Shift upon Coordination | Reference |
| ν₁ | Ring breathing | ~992 | Shift to higher frequency | |
| ν₆ₐ | In-plane ring deformation | ~605 | Shift to higher frequency | |
| ν₈ₐ | In-plane ring deformation | ~1583 | Shift to higher frequency | |
| ν₁₂ | Trigonal ring breathing | ~1030 | Shift to higher frequency |
This table is interactive. Click on the headers to sort the data.
It is important to note that the vibrational spectra of complex samples can be challenging to interpret due to the overlap of absorption bands from different components. Therefore, careful analysis and comparison with theoretical calculations are often necessary for accurate assignments.
Perchlorate Anion Vibrational Modes and Coordination Assessment
The perchlorate anion (ClO₄⁻), with tetrahedral (Tₐ) symmetry, exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate bend (ν₄). In its free, uncoordinated state, only the ν₃ and ν₄ modes are typically IR active, while all four are Raman active.
Coordination of the perchlorate anion to a metal center, such as the lithium ion, leads to a reduction in its symmetry. This symmetry lowering can cause the splitting of degenerate modes and the appearance of new bands in the IR spectrum that were previously forbidden. For example, the appearance of the ν₁ symmetric stretching mode in the IR spectrum is a strong indicator of perchlorate coordination.
The table below details the vibrational modes of the perchlorate anion and their expected behavior upon coordination.
| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) for Free ClO₄⁻ | Changes upon Coordination | Reference |
| ν₁ (A₁) | Symmetric stretch | ~930 | Becomes IR active, may shift | |
| ν₂ (E) | Doubly degenerate bend | ~460 | May split into two bands | |
| ν₃ (F₂) | Antisymmetric stretch | ~1100 | Splits into two or three bands | |
| ν₄ (F₂) | Triply degenerate bend | ~625 | Splits into two or three bands |
This table is interactive. Click on the headers to sort the data.
The magnitude of the splitting of the ν₃ and ν₄ bands can provide information about the coordination mode of the perchlorate (monodentate, bidentate, etc.). For instance, in a silver(I) pyridine perchlorate complex, strong and broad peaks at 1064 cm⁻¹ and 621 cm⁻¹ in the IR spectrum are attributed to the two triply degenerate vibrations of the perchlorate ion.
Mass Spectrometry Techniques for Molecular Ion Identification and Fragmentation Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For a complex like this compound, soft ionization techniques are crucial to observe the intact molecular ion.
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Coordination Chemistry and Ligand Metal Interactions of Lithium;pyridine;perchlorate
Stoichiometry and Stability of Coordination Complexes
The stoichiometry of complexes formed between lithium perchlorate (B79767) and pyridine (B92270) is highly dependent on the reaction conditions, including the solvent and the molar ratios of the reactants. While a definitive crystal structure for a simple lithium-pyridine-perchlorate complex is not extensively documented in the literature, valuable insights can be drawn from related systems.
For instance, studies on complexes of lithium perchlorate with other nitrogen-containing ligands, such as sparteine (B1682161) derivatives, have shown the formation of stable 1:1 complexes. scispace.com However, the stoichiometry can vary, as evidenced by a 2-cyano-2-methylsparteine complex with lithium perchlorate which exhibits a 1:2 stoichiometry. scispace.com In the case of the more complex tridentate pyridine-based ligand, terpyridine (terpy), a dimeric species with the formula [Li(terpy)(ClO₄)]₂ has been isolated from an ionic liquid containing perchlorate. nih.gov In this structure, each lithium ion is coordinated to one terpyridine molecule and one perchlorate anion, suggesting a 1:1:1 stoichiometry within the monomeric unit. nih.gov
Analogous studies with other metal perchlorates and pyridine also show a range of stoichiometries. For example, copper(II) perchlorate forms stable solid-phase complexes with pyridine in 1:6 and 1:4 ratios (Cu(ClO₄)₂·6C₅H₅N and Cu(ClO₄)₂·4C₅H₅N). at.ua Silver(I) perchlorate is known to form complexes with pyridine in various ratios, including [Ag(py)₂]ClO₄ and [Ag(py)₄]ClO₄. mdpi.commdpi.com
Table 1: Stoichiometries of Metal-Pyridine/N-ligand-Perchlorate Complexes
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand:Perchlorate) | Reference |
| Li⁺ | Terpyridine | 1:1:1 (in dimeric form) | nih.gov |
| Li⁺ | Sparteine | 1:1:1 | scispace.com |
| Cu²⁺ | Pyridine | 1:6:2 and 1:4:2 | at.ua |
| Ag⁺ | Pyridine | 1:2:1 and 1:4:1 | mdpi.commdpi.com |
Ligand Field Effects and Electronic Structure
As a d⁰ metal ion, lithium(I) does not exhibit ligand field splitting in the traditional sense. However, the coordination of pyridine and perchlorate ligands significantly influences the electronic environment around the lithium cation. The primary interaction is the donation of electron density from the nitrogen atom of the pyridine ligand to the empty s-orbital of the Li⁺ ion, forming a sigma bond.
Spectroscopic studies, such as infrared (IR) and Raman spectroscopy, on solutions of lithium perchlorate in various organic solvents provide evidence for strong ion-solvent interactions. nih.gov For example, shifts in the vibrational frequencies of the solvent molecules upon the addition of LiClO₄ indicate direct coordination to the lithium ion. utk.edu In the context of a lithium-pyridine complex, one would expect to observe a blue shift in the C-N stretching vibrations of the pyridine ring upon coordination to the Li⁺ ion, reflecting the strengthening of the ring bonds due to the drainage of electron density towards the metal center.
The perchlorate anion, although weakly coordinating, can also interact with the lithium ion. This interaction is primarily electrostatic but can have a covalent character, especially in environments of low dielectric constant. Raman spectroscopic studies of lithium perchlorate in propylene (B89431) carbonate have indicated the presence of monodentate contact ion pairs, where a single oxygen atom of the perchlorate anion is directly bound to the lithium ion. researchgate.net This direct coordination would further modulate the electronic density at the lithium center.
Isomerism and Stereochemical Considerations in Solution and Solid State
Isomerism in lithium-pyridine-perchlorate complexes can arise from several sources, including constitutional isomerism (different connectivity) and stereoisomerism (different spatial arrangements).
In solution, a dynamic equilibrium may exist between different solvated species, contact ion pairs, and solvent-separated ion pairs. The exact nature of the species present will depend on the solvent, concentration, and temperature.
In the solid state, polymorphism and conformational isomerism are possible. Polymorphism refers to the existence of different crystal structures for the same compound, which can arise from different packing arrangements of the molecules. Conformational isomerism can occur if the pyridine ligand or the coordination sphere around the lithium ion can adopt different stable geometries. For example, a study on pyridin-4-ylmethanaminium perchlorate revealed the presence of two crystallographically distinct cations with different conformations in the solid state, which was attributed to packing effects. iucr.org While this is a salt of a protonated pyridine derivative, it highlights the potential for conformational flexibility in related lithium complexes.
Given the typical coordination numbers of 4 to 6 for Li(I), a four-coordinate complex could adopt a tetrahedral or square planar geometry, while a six-coordinate complex would likely be octahedral. The specific geometry will be influenced by the steric bulk of the ligands and the nature of the counter-ion interactions.
Influence of Solvent Polarity on Coordination Equilibrium
The polarity of the solvent plays a crucial role in the coordination equilibrium of the lithium-pyridine-perchlorate system. In highly polar, coordinating solvents, the solvent molecules can compete with pyridine for coordination sites on the lithium ion. For instance, in mixed solvent systems of propylene carbonate and N,N-dimethylformamide (DMF), Li⁺ is preferentially solvated by the more basic DMF molecules. nih.gov This suggests that in a solution containing a less basic solvent than pyridine, the formation of a lithium-pyridine complex would be favored.
Conversely, in solvents of low polarity, ion pairing between the lithium cation and the perchlorate anion is enhanced. utk.edu In such environments, the formation of neutral [Li(py)n(ClO₄)] complexes is more likely. The solvent can also influence the aggregation state of the complex. The study on the [Li(terpy)(ClO₄)]₂ dimer showed that the solid-state structure is dependent on the ionic liquid used as the solvent, highlighting the profound impact of the medium on the final product. nih.gov
Table 2: Effect of Solvent on Lithium Ion Coordination
| Solvent System | Observation | Implication for Li-Py-ClO₄ System | Reference |
| Propylene Carbonate + DMF | Preferential solvation of Li⁺ by DMF | Pyridine will compete with solvent for Li⁺ coordination based on relative basicity | nih.gov |
| Diethyl Ether | Formation of Li⁺-ClO₄⁻ ion pairs | Favors formation of neutral complexes with pyridine | utk.edu |
| Ionic Liquids ([emim][NTf₂] vs. [emim][ClO₄]) | Different solid-state structures of Li-terpy-perchlorate complex | The nature of the solvent dramatically influences the resulting complex structure | nih.gov |
Supramolecular Assembly and Non-Covalent Interactions
In the solid state, lithium-pyridine-perchlorate complexes can engage in a variety of non-covalent interactions that dictate their crystal packing and supramolecular architecture. These interactions include hydrogen bonding and π-π stacking.
Although the pyridine ligand itself does not have traditional hydrogen bond donors, the C-H bonds of the aromatic ring can act as weak hydrogen bond donors to the oxygen atoms of the perchlorate anion. Such C-H···O interactions have been observed in related silver-pyridine-perchlorate complexes. mdpi.com If water or other protic molecules are present as co-ligands or solvent of crystallization, a more extensive network of hydrogen bonds can be formed, as seen in the crystal structure of pyridin-4-ylmethanaminium perchlorate monohydrate. iucr.org
π-π stacking interactions can occur between the aromatic rings of adjacent pyridine ligands. These interactions are important in stabilizing the crystal lattice and can influence the orientation of the ligands around the metal center. In the dimeric [Li(terpy)(ClO₄)]₂ complex, π-stacking was identified as a key factor in the crystallization process. nih.gov The packing of pyridine rings in columns has been observed in silver-pyridine-perchlorate structures, with defined distances between the ring centroids. mdpi.com These types of interactions are expected to play a significant role in the supramolecular assembly of any solid-state lithium-pyridine-perchlorate complexes.
Reactivity and Reaction Mechanisms Involving Lithium;pyridine;perchlorate
Catalytic Roles in Organic Transformations
Lithium;pyridine (B92270);perchlorate (B79767) has been identified as a mild and effective catalyst in several organic synthesis applications. Its utility is particularly pronounced in condensation and addition reactions. For instance, it successfully catalyzes the Knoevenagel condensation of aryl aldehydes with malonic acid to produce trans-cinnamic acids. vulcanchem.com The complex is also employed in the ring-opening of epoxides with various amines to regioselectively yield β-aminoalcohols under solvent-free conditions. researchgate.net Furthermore, its catalytic activity extends to the chemoselective N-tert-butoxycarbonylation (Boc protection) of amines, where it demonstrates high efficiency for a broad range of substrates, including those with acid-sensitive functional groups. researchgate.net
The Lewis acidity of the lithium ion has been explored in various contexts. In Diels-Alder reactions, lithium perchlorate has been shown to catalyze the reaction, with the lithium ion functioning as the Lewis acid by complexing with the dienophile. acs.orgacs.org For example, it can complex with the nitrogen atom of a cyano group in acrylonitrile, thereby accelerating the cycloaddition. acs.org However, the effectiveness of this catalysis can be influenced by the solvent. In diethyl ether, the lithium ion competitively binds to both the ether solvent and the substrate, resulting in what is characterized as weak binding to the intended base. utk.edu Despite this, the catalytic effect remains significant in accelerating many reactions. acs.orgacs.orgresearchgate.net
A notable application is in the Knoevenagel synthesis, where the catalyst facilitates the reaction between aryl aldehydes and malonic acid.
| Substrate (Aldehyde) | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | 4 | 92 | vulcanchem.com |
| 4-Nitrobenzaldehyde | 3.5 | 88 | vulcanchem.com |
| Cinnamaldehyde | 5 | 85 | vulcanchem.com |
Table 1: Reaction Conditions and Yields for trans-Cinnamic Acid Synthesis Catalyzed by Lithium;pyridine;perchlorate. vulcanchem.com
The perchlorate anion (ClO₄⁻) is generally regarded as a non-coordinating or weakly coordinating anion. vulcanchem.com Its role in the reactivity of this compound is often considered secondary to the Lewis acidity of the lithium cation. The primary function attributed to the perchlorate anion is the stabilization of cationic intermediates formed during the reaction through non-covalent, electrostatic interactions. vulcanchem.com
Despite being a strong oxidizing agent thermodynamically, the perchlorate anion is kinetically very stable due to a high activation energy barrier for its reduction. ca.gov This kinetic stability allows it to function as a relatively inert counterion in many catalytic cycles without interfering with the reaction through unwanted side reactions. ca.gov In some mechanistic proposals, it is suggested that the presence of the perchlorate salt can enhance the effective Lewis acidity of the cation, thereby promoting steps such as the abstraction of a leaving group from a donor molecule. researchgate.netresearchgate.net
Role in Redox Reactions
The perchlorate ion contains chlorine in its highest oxidation state (+7), making it a potent oxidizing agent. ca.gov This property is harnessed in applications such as solid rocket propellants, where lithium perchlorate serves as the oxidizer. sigmaaldrich.com However, in solution under typical organic reaction conditions, its oxidizing power is often kinetically hindered. ca.gov
The involvement of lithium perchlorate in electrochemical reactions has been documented. In the anodic oxidation of 9,10-dimethylanthracene (B165754) in acetonitrile (B52724), the reaction proceeds via an EEC (Electron transfer, Electron transfer, Chemical attack) mechanism where the hydrocarbon is first oxidized to a cation-radical and then to a dication before reacting with a nucleophile. rsc.org Lithium perchlorate serves as the supporting electrolyte in these studies. rsc.org
Photochemical Reactivity and Excited State Behavior
The photochemical behavior of systems involving this compound or its components is linked to electron-transfer processes initiated by light. An electronically excited molecule is simultaneously a stronger oxidant and a stronger reductant than its ground-state form, enabling photochemical reactions. acs.org
Studies on iminium salts, such as 2-phenyl-1-pyrrolinium perchlorate, show that irradiation in the presence of electron-rich olefins initiates photoaddition reactions. sci-hub.se These reactions are proposed to occur via a mechanism involving single-electron transfer from the olefin to the excited state of the iminium salt. sci-hub.se Similarly, photocatalytic cycles can be initiated by the one-electron oxidation or reduction of a substrate by an excited photocatalyst. acs.orgacs.org
The pyridine component can also play a direct role in photochemical processes. For example, the presence of pyridine has been shown to quench the excited state of certain ruthenium-phenol dyad complexes, leading to a photoreaction. acs.org The activation energies for these photoreactions suggest that the reaction pathways are influenced by the specific structure of the complex. acs.org Furthermore, theoretical and experimental studies have been conducted on the UV spectra and excited-state behavior of pyridine N-oxide perchlorates and related systems. photochemcad.com
Reaction Kinetics and Mechanistic Pathways
Kinetic studies provide insight into the mechanistic pathways of reactions catalyzed by this compound and related systems. In the Knoevenagel condensation, the synergy between the Lewis acidic lithium ion, the base (pyridine), and the stabilizing perchlorate anion leads to a lower activation energy. vulcanchem.com The mechanism is also stereoselective, exclusively producing the trans isomer of cinnamic acids, which is attributed to the stabilization of the transition state by the bulky pyridine ligand. vulcanchem.com
Significant rate enhancements have been observed in various reactions upon the addition of lithium perchlorate. The isomerization of 1-phenylallyl chloride in diethyl ether, for example, shows a rate increase of over 85,000-fold in a 3.39 M LiClO₄ solution compared to the pure solvent. researchgate.net Such dramatic accelerations are often attributed to the Lewis acidic catalysis of the lithium ion. acs.orgresearchgate.net The mutarotation of glucose in pyridine is another reaction shown to be catalyzed by lithium perchlorate. gfschemicals.com
Kinetic investigations into the complexation of lithium perchlorate with macrocycles like 18-crown-6 (B118740) have revealed that multiple factors, including solvent properties, ligand flexibility, and the reorganization of the solvent cage around the cation, contribute to the reaction kinetics. dtic.mil
The determination of rate laws and activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) is crucial for elucidating reaction mechanisms. For the isomerization of 1-phenylallyl chloride in aprotic solvents, the reaction follows a first-order rate law. researchgate.net The addition of lithium perchlorate was found to cause a steady increase in the entropy of activation with no significant change in the energy of activation, suggesting a more ordered transition state. researchgate.net
In the catalytic reduction of perchlorate by certain organometallic complexes, the reaction exhibits a rate law that features saturation kinetics with respect to the perchlorate concentration, which is consistent with a mechanism involving pre-equilibrium and the formation of a catalyst-substrate complex. researchgate.net Activation parameters have also been determined for the electron-transfer reactions between uranium(III) and various ruthenium(II) complexes in perchlorate and trifluoromethanesulfonate (B1224126) media, providing a quantitative comparison of the anions' effects on the activation process. The similarity in the entropies of activation in both media suggests that the net activation process is not significantly different, though the rates are faster in the perchlorate medium.
| Reaction | Medium | Temperature (°C) | k (M⁻¹s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (eu) | Reference |
| U³⁺ + Ru(NH₃)₅OH₂³⁺ | 1 M HCF₃SO₃ | 25 | (1.11 ± 0.33) x 10⁴ | -0.6 ± 1.4 | -38 ± 5 | |
| U³⁺ + Ru(NH₃)₆³⁺ | 1 M HCF₃SO₃ | 25 | (1.10 ± 0.46) x 10⁴ | 1.0 ± 0.7 | -38 ± 2 | |
| U³⁺ + Ru(en)₃³⁺ | 0.1 M HCF₃SO₃ | 25 | 1.62 ± 0.27 x 10⁵ | -1.3 ± 1.3 | -39 ± 4 |
Table 2: Kinetic Parameters for the Reactions of U(III) with Ru(III) Ammine Complexes.
Spectroscopic Monitoring of Reaction Intermediates
The elucidation of reaction mechanisms involving this compound often necessitates the use of advanced spectroscopic techniques to identify and characterize transient reaction intermediates. Operando spectroscopic methods, which allow for the real-time observation of chemical species under actual reaction conditions, are particularly valuable. Techniques such as vibrational sum-frequency generation (VSFG) spectroscopy and surface-enhanced Raman spectroscopy (SERS) have emerged as powerful tools for this purpose. db-thueringen.dersc.org
VSFG spectroscopy is intrinsically interface-specific, making it highly suitable for studying heterogeneous reactions at electrode surfaces where many this compound-mediated processes occur. db-thueringen.de It provides chemical specificity through vibrational signatures, enabling the identification of the structure and orientation of adsorbates, solvent adlayers, and transient intermediates at electrochemical interfaces. db-thueringen.de For instance, in electrochemical systems, VSFG can track the formation of intermediate species during catalytic cycles or the development of solid-electrolyte interphases in batteries. db-thueringen.de
Surface-enhanced Raman spectroscopy (SERS) is another technique capable of providing the necessary signal amplification to detect the low concentrations of intermediates typically present at electrode surfaces. rsc.org A specialized application, Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS), has been used to study the chemical makeup of surface layers formed on electrodes in electrolytes containing lithium perchlorate. rsc.org In studies relevant to lithium-oxygen cells using a dimethyl sulfoxide (B87167) electrolyte with lithium perchlorate, SHINERS has successfully followed the formation of key intermediates and products like lithium peroxide (Li₂O₂) and lithium superoxide (B77818) (LiO₂) under potential control. rsc.org The technique can distinguish these species from degradation products, providing crucial mechanistic insights. rsc.org
In the context of electrochemical reductions, such as that of N-haloamides in acetonitrile with lithium perchlorate as the supporting electrolyte, intermediates have been successfully trapped and characterized. cdnsciencepub.com The electrochemically generated amide anion intermediate can be trapped through N-alkylation or N-acylation, confirming its role in the reaction pathway. cdnsciencepub.com While direct spectroscopic observation can be challenging, techniques like ¹H NMR spectroscopy and amperometric titrations have been used to monitor the consumption of reactants and the formation of stable products, indirectly confirming the presence and reactivity of intermediates. cdnsciencepub.com
Broadband dielectric spectroscopy has also been employed to investigate the dynamics of polymer-electrolyte systems, such as those composed of poly(2-vinylpyridine) and lithium perchlorate. acs.org This method probes molecular relaxations and ion motion, revealing how the lithium ions interact with the pyridine groups of the polymer. acs.org Such studies show that the formation of transient crosslinks between the lithium ions and pyridine moieties strongly affects the polymer's local dynamics, which in turn governs the ionic conductivity of the material. acs.org
Applications as a Supporting Electrolyte in Electrochemical Processes
Lithium perchlorate, a key component of the titled compound complex, is frequently utilized as a supporting electrolyte in a wide array of electrochemical processes due to its high solubility in many organic solvents, excellent ionic conductivity, and electrochemical stability. researchgate.netpubcompare.aisigmaaldrich.com It is often considered an electrolyte of choice because it can also act as a co-catalyst in certain reactions. researchgate.net Its role is to provide a conductive medium that allows for the efficient transport of ions between electrodes, thereby facilitating electrochemical reactions.
In the field of electrosynthesis, lithium perchlorate has been used to enable novel and efficient reaction pathways. For example, it is a key component in an electrochemical method for synthesizing fused pyridines. researchgate.net In a system using ethanol (B145695) as a solvent, the lithium perchlorate/ethanol pair creates a highly efficient medium where ethanol acts as a precursor for an electrogenerated base, initiating the condensation reaction. researchgate.net Similarly, in the electrochemical reduction of N-haloamides in acetonitrile, a 0.2 M solution of lithium perchlorate serves as the supporting electrolyte, enabling the two-electron reduction that leads to the amide anion. cdnsciencepub.com
Another significant application is in energy storage devices. Lithium perchlorate is a common electrolytic salt in the development of lithium-ion batteries and supercapacitors. sigmaaldrich.commdpi.com Its properties, including good anodic stability and conductivity, are crucial for these applications. sigmaaldrich.com For instance, lithium perchlorate-doped polypyrrole grown on a titanium substrate has been fabricated as an electroactive electrode material for electrochemical energy storage. mdpi.com In this system, the LiClO₄ electrolyte facilitates reversible doping/dedoping of the perchlorate ion into the polypyrrole polymer, which is the basis of its Faradaic capacitance. mdpi.com The use of lithium perchlorate results in an electrode with low charge transfer resistance and high electronic conductivity. mdpi.com
The table below summarizes selected applications of lithium perchlorate as a supporting electrolyte.
Table 1: Applications of Lithium Perchlorate as a Supporting Electrolyte
| Application Area | Electrochemical Process | Solvent/System | Role of Lithium Perchlorate |
|---|---|---|---|
| Electrosynthesis | Synthesis of fused pyrido[2,3-d]pyrimidines | Ethanol | Supporting electrolyte and co-catalyst; facilitates generation of electrogenerated base. researchgate.net |
| Electrosynthesis | Reduction of N-haloamides | Acetonitrile | Provides ionic conductivity for the two-electron reduction process. cdnsciencepub.com |
| Energy Storage | Supercapacitor Electrode | Polypyrrole on Titanium | Acts as a doping agent and provides mobile ions (ClO₄⁻) for the Faradaic charge storage mechanism. mdpi.com |
| Energy Storage | Solid Polymer Electrolytes (SPEs) | Poly(ethylene oxide)/Poly(vinylpyridine) blends | Provides charge carriers (Li⁺, ClO₄⁻) for ionic conduction within the solid polymer matrix. acs.org |
| Energy Storage | Lithium-ion Batteries | Non-aqueous solvents (e.g., acetonitrile, dimethylformamide) | Serves as the electrolytic salt, enabling ion transport between the anode and cathode. pubcompare.aisigmaaldrich.com |
Theoretical and Computational Chemistry Studies of Lithium;pyridine;perchlorate
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
DFT calculations would serve as a powerful tool to investigate the fundamental properties of the lithium;pyridine (B92270);perchlorate (B79767) complex. Researchers could employ various functionals and basis sets to achieve a balance between computational cost and accuracy.
Prediction of Bond Lengths, Angles, and Dihedral Angles
A primary outcome of DFT-based geometry optimization would be the detailed prediction of the compound's three-dimensional structure. This would involve determining the equilibrium positions of all atoms in the complex. Key parameters to be determined would include the bond lengths between the lithium ion and the nitrogen atoms of the pyridine ligands, the Li-O bond distance with the perchlorate anion, and the internal bond lengths and angles of the pyridine and perchlorate ions themselves. These theoretical values would be crucial for comparison with experimental data, should any become available from techniques like X-ray crystallography.
Table 1: Hypothetical Predicted Bond Lengths and Angles for Lithium;pyridine;perchlorate from DFT Calculations
| Parameter | Predicted Value |
| Li-N (Pyridine) Bond Length | Data Not Available |
| Li-O (Perchlorate) Bond Length | Data Not Available |
| N-Li-N Bond Angle | Data Not Available |
| O-Cl-O (Perchlorate) Bond Angle | Data Not Available |
| C-N-C (Pyridine) Bond Angle | Data Not Available |
Elucidation of Electronic Charge Distribution and Molecular Orbitals
DFT calculations would also provide insights into the electronic nature of the this compound system. Analysis of the electronic charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal how charge is distributed among the lithium ion, the pyridine ligands, and the perchlorate anion. This would help in understanding the nature and extent of charge transfer upon complex formation. Furthermore, the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be essential for predicting the compound's reactivity and electronic properties. The energy gap between the HOMO and LUMO would provide an estimate of the chemical stability and the energy required for electronic excitation.
Ab Initio Methods for High-Accuracy Calculations
For a more rigorous and accurate description of the electronic structure of this compound, researchers could turn to high-level ab initio methods. Techniques such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could provide benchmark-quality data on the compound's geometry and energetics. While computationally more demanding than DFT, these methods would offer a more precise treatment of electron correlation effects, which can be significant in systems involving interactions between ions and neutral molecules. Such calculations would be invaluable for validating the results obtained from more approximate DFT methods and for providing a definitive theoretical description of the compound.
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior
While this article focuses on the specific compound, MD simulations could be employed to understand its behavior in a condensed phase, such as when dissolved in a solvent. These simulations would model the time evolution of a system containing multiple this compound units, providing a dynamic picture of intermolecular interactions.
Solvation Dynamics and Ion Pairing
MD simulations would be particularly useful for studying how solvent molecules arrange themselves around the this compound complex, a process known as solvation. By analyzing radial distribution functions, one could determine the structure of the solvation shells. Furthermore, these simulations could shed light on the extent of ion pairing, that is, whether the lithium cation and the perchlorate anion remain associated as a single entity in solution or dissociate into free ions. The potential of mean force (PMF) could be calculated to quantify the free energy barrier for ion pair dissociation.
Intermolecular Interactions in Condensed Phases
In a simulated condensed phase, MD simulations would allow for the detailed study of the various intermolecular forces at play. These would include ion-dipole interactions between the lithium ion and polar solvent molecules, dipole-dipole interactions between pyridine ligands of neighboring complexes, and hydrogen bonding if a protic solvent is considered. Understanding these interactions is key to explaining the macroscopic properties of the substance, such as its solubility and transport properties.
Advanced Applications in Organic and Inorganic Synthesis Utilizing Lithium;pyridine;perchlorate
Use as a Lewis Acid Catalyst in Carbon-Carbon Bond Forming Reactions
Lithium;pyridine (B92270);perchlorate (B79767) functions as a mild Lewis acid, activating electrophiles, particularly carbonyl compounds, towards nucleophilic attack. The lithium ion coordinates to the carbonyl oxygen, enhancing its electrophilicity. vulcanchem.com This catalytic activity is central to its application in several crucial carbon-carbon bond-forming reactions.
While lithium perchlorate dissolved in ethereal solvents (LPDE) is well-known for accelerating Diels-Alder reactions, the involvement of pyridine can modify the catalytic environment. rushim.ruacs.org The presence of lithium salts has been shown to dramatically increase reaction rates and influence the stereoselectivity of these cycloadditions. gfschemicals.comucl.ac.uk This effect is attributed to Lewis acid catalysis, where the lithium ion stabilizes the transition state of the reaction. rushim.ruresearchgate.net
In the context of hetero-cycloadditions, lithium perchlorate has been used to facilitate reactions leading to pyridine and oxazine (B8389632) derivatives. For instance, the reaction of 2-azadienes with enol ethers in the presence of lithium perchlorate yields tetrahydropyridine (B1245486) derivatives in a regio- and stereoselective manner. nih.govsigmaaldrich.com
Table 1: Effect of Lithium Perchlorate on Diels-Alder Reactions
| Dienophile | Diene | Conditions | Key Finding | Reference |
| Ethyl acrylate | Cyclopentadiene | 5M LiClO₄ in Ether, RT | Accelerated reaction, 8:1 endo/exo ratio. | ucl.ac.uk |
| Nitroalkenes | Various | 4M LiClO₄ in Nitromethane | Substantial acceleration, higher than in 5M LPDE. | gfschemicals.com |
| Sugar-derived dienophile | Cyclopentadiene | LiClO₄ in Acetonitrile (B52724) | High exo and face selectivity observed. | gfschemicals.com |
| Dimethyl maleate | Cyclopentadiene | LiClO₄ in Diethyl ether | Moderate diastereoselectivity observed. | researchgate.net |
The complex is an effective catalyst for condensation reactions such as Aldol and Mannich-type reactions. In a notable application, lithium perchlorate catalyzes the Knoevenagel condensation between malonic acid and various aryl aldehydes in pyridine solvent to produce trans-cinnamic acids in high yields. vulcanchem.comresearchgate.net The proposed mechanism involves the lithium ion polarizing the aldehyde's carbonyl group, while pyridine acts as a base to deprotonate the malonic acid, generating the nucleophilic enolate. vulcanchem.com
Similarly, lithium perchlorate has been instrumental in promoting Mannich-type reactions. It facilitates the three-component reaction of aldehydes, amines, and silylated nucleophiles, often in ethereal solutions. thieme-connect.comsciencemadness.org The reagent has also been used to suppress unwanted side reactions, such as polymerization, in complex multi-component systems that involve Mannich-type additions. nih.gov Aldol reactions of silyl (B83357) enol ethers with aldehydes are also efficiently promoted by lithium perchlorate, particularly in polar aprotic solvents like nitromethane, demonstrating high chemoselectivity for aldehydes over ketones. rsc.org
Table 2: Lithium Perchlorate in Aldol and Mannich Type Reactions
| Reaction Type | Substrates | Solvent | Key Finding | Reference |
| Knoevenagel Condensation | Aryl aldehydes, Malonic acid | Pyridine | High yields of trans-cinnamic acids. | researchgate.net |
| Mannich-type Reaction | Aldehydes, Amines, Silylated nucleophiles | Diethyl Ether | Efficient one-pot synthesis of N-monoalkylated products. | thieme-connect.comsciencemadness.org |
| Aldol Condensation | Silyl enol ethers, Aldehydes | Nitromethane | High chemoselectivity for aldehydes over ketones. | rsc.org |
| Mannich-type Reaction | 2-Naphthol, Chiral amine, Aldehyde | Diethyl Ether | Highly diastereoselective synthesis of aminoalkylated naphthols. | rsc.org |
Role in Heterocyclic Compound Synthesis
Lithium;pyridine;perchlorate is a valuable tool for constructing a variety of heterocyclic scaffolds. Its ability to act as both a Lewis acid and to incorporate a basic pyridine component makes it suitable for complex cyclization and multicomponent reactions that form rings. vulcanchem.comresearchgate.net
It has been successfully employed in the synthesis of:
Pyridines and Dihydropyridines : Lithium perchlorate is a key additive in the multicomponent synthesis of bicyclic 1,4-dihydropyridine-2-pyridones and 2,5-dioxooctahydroquinoline-3-carboxylates. nih.gov It also serves as a co-catalyst in the electrochemical synthesis of fused pyridines. researchgate.net
Imidazolidines : The complex catalyzes the condensation of aromatic ketones with 1,2-ethanediamine to afford 2,2-disubstituted imidazolidines in high yields under mild conditions. lmaleidykla.lt
Oxazines and Tetrahydropyridines : In cycloaddition reactions, lithium perchlorate promotes the formation of 1,3-oxazine and tetrahydropyridine derivatives from 2-azadienes. nih.govsigmaaldrich.com
Applications in Polymerization Chemistry
Metal perchlorate salts, including lithium perchlorate, serve as catalysts in various polymerization reactions. gfschemicals.com The complex has found application in the formation of polymeric solid solutions, particularly for solid propellants. In these systems, lithium perchlorate is dissolved in a monomer, such as a polyol or a cyclic lactam, which is then polymerized. google.comgoogle.com The presence of a base catalyst, like pyridine, can be favorable for certain polymerization processes, such as the reaction of a polyhydric compound with a diisocyanate to form a polyurethane. google.comgoogle.com
More recently, lithium perchlorate has been used as an ionic dopant for host polymers like poly(sodium 4-styrenesulfonate) to create solid polymer electrolytes for applications in batteries and other energy storage devices. ipme.ru It is highly soluble in various solvents, including pyridine, which facilitates its incorporation into these systems. ipme.ru
Use as a Dehydrating Agent or Water Scavenger
In many condensation reactions, such as the formation of imines and enamines, the removal of water is crucial to drive the equilibrium toward the product. While lithium perchlorate itself is not a direct dehydrating agent, it is a key component of reagent systems designed for this purpose. The combination of chlorotrimethylsilane (B32843) (TMSCl) and lithium perchlorate in a solvent like diethyl ether has proven to be a mild and effective system for promoting reactions that generate water. thieme-connect.comresearchgate.net In these reactions, TMSCl is believed to be the ultimate water scavenger (forming hexamethyldisiloxane), while lithium perchlorate acts as a Lewis acid to activate the carbonyl substrate towards nucleophilic attack by the amine. thieme-connect.comresearchgate.net This cooperative action allows for the efficient one-pot synthesis of products from reactions that would otherwise require harsh conditions or separate dehydration steps. thieme-connect.comafinitica.com
Integration into Multicomponent Reaction Systems
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. This compound has emerged as a powerful promoter for such transformations. Its ability to activate substrates and facilitate multiple bond-forming events in one pot is a significant advantage. nih.govtandfonline.com
Key examples include:
Aminoalkylation of Aromatic Compounds : A one-pot, three-component Mannich reaction of naphthols, aldehydes, and amines proceeds in a concentrated solution of lithium perchlorate in diethyl ether to give aminoalkylated products with high yield and diastereoselectivity. rsc.org
Synthesis of Quinolines : Lithium perchlorate was found to be a critical additive for the successful multicomponent reaction between 3-aminocyclohex-2-enones, formaldehyde, and malonates, leading to the synthesis of bicyclic 2,5-dioxooctahydroquinoline derivatives. nih.gov
Electrochemical Synthesis : In electrochemical MCRs, lithium perchlorate can act as both a supporting electrolyte and a co-catalyst, for instance, in the synthesis of fused pyridines. researchgate.net
Future Research Directions and Emerging Opportunities for Lithium;pyridine;perchlorate
Exploration of Novel Coordination Modes and Ligand Architectures
The coordination environment of the lithium ion in the presence of pyridine (B92270) and perchlorate (B79767) is a fertile ground for discovery. While simple coordination of the pyridine nitrogen to the lithium cation is expected, the potential for more complex interactions and the influence of the perchlorate anion warrant deeper investigation.
Furthermore, the design of multidentate pyridine-based ligands, such as bipyridines, terpyridines, and macrocyclic structures incorporating pyridine moieties, opens up possibilities for creating intricate and functional lithium complexes. These architectures could lead to the formation of one-, two-, or three-dimensional coordination polymers with interesting topologies and potential applications in areas like ion exchange and catalysis. The role of the perchlorate anion in these systems, whether it remains as a charge-balancing counter-ion or actively participates in the coordination sphere, is a key area for investigation. While perchlorate is generally considered a weakly coordinating anion, its interaction with the lithium center, particularly in non-aqueous media, can be significant and influence the final structure and properties of the complex.
Development of New Synthetic Methodologies with Enhanced Sustainability
Advancing the synthesis of lithium;pyridine;perchlorate and its derivatives in a more sustainable manner is a critical future research direction. Traditional synthetic methods often rely on volatile organic solvents and can generate significant waste. Green chemistry principles offer a roadmap for developing more environmentally benign synthetic routes.
Mechanochemistry , a solvent-free technique that uses mechanical force to induce chemical reactions, presents a promising alternative. The ball-milling of lithium perchlorate with pyridine or its derivatives could offer a direct, efficient, and scalable method for the synthesis of the target compound, minimizing solvent use and potentially leading to the formation of novel crystalline phases. marquette.edunih.govdergipark.org.trarxiv.org
The use of ionic liquids as green reaction media is another avenue worth exploring. atlas.jp Ionic liquids are non-volatile, have tunable properties, and can act as both solvents and catalysts. Performing the synthesis of this compound in an appropriate ionic liquid could enhance reaction rates and selectivity, while also simplifying product isolation and solvent recycling.
Another innovative approach lies in the exploration of biomass-derived pyridine ligands . The synthesis of pyridine and its derivatives from renewable resources would further reduce the environmental footprint associated with the production of these lithium complexes.
Investigation of Hybrid Materials and Nanocomposites Incorporating this compound
The incorporation of this compound into larger material architectures, such as hybrid materials and nanocomposites, opens up a vast design space for creating materials with tailored properties.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that have shown great promise in areas such as gas storage, separation, and catalysis. marquette.edunih.govresearchgate.net Future research could explore the use of pyridine-containing linkers to construct MOFs that can subsequently be loaded with lithium perchlorate. Alternatively, this compound could be used as a template or guest molecule within the pores of existing MOFs. nih.gov Such hybrid materials could exhibit interesting ion-conduction properties or catalytic activity.
The development of polymer-based composites is also a promising area. Dispersing this compound within a polymer matrix could lead to the creation of solid polymer electrolytes with enhanced ionic conductivity and mechanical stability, which are crucial for the development of safer, all-solid-state batteries.
Advanced Spectroscopic and In Situ Characterization Techniques
A deep understanding of the structure, dynamics, and reactivity of this compound requires the application of a suite of advanced spectroscopic and in-situ characterization techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly solid-state NMR, is a powerful tool for probing the local environment of the lithium nucleus. researchgate.net In situ NMR experiments can provide real-time information on the coordination changes around the lithium ion during chemical reactions or electrochemical processes. rsc.orgacs.org This would be invaluable for understanding the behavior of this compound in, for example, a battery electrolyte under operating conditions.
Vibrational spectroscopies , such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are essential for characterizing the coordination of the pyridine ligand and the state of the perchlorate anion. arxiv.org Attenuated Total Reflectance (ATR)-FTIR can be particularly useful for in-situ studies of electrode-electrolyte interfaces. arxiv.org
Operando spectroscopy , which combines a spectroscopic measurement with a simultaneous measurement of the catalytic or electrochemical activity, is a crucial future direction. dergipark.org.tracs.orguminho.pt Applying operando techniques, such as operando X-ray diffraction or operando Raman spectroscopy, would allow for direct correlation between the structural changes in this compound and its functional properties.
These experimental techniques, when combined, will provide a comprehensive picture of the static and dynamic properties of this compound, paving the way for its rational design and application.
Computational Design of Enhanced Catalytic Systems
Computational modeling, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, is an indispensable tool for guiding the experimental exploration of this compound and its potential applications.
DFT calculations can be employed to predict the stable coordination geometries of lithium with pyridine and its derivatives in the presence of the perchlorate anion. acs.orgnih.gov These calculations can provide insights into bond strengths, electronic structure, and vibrational frequencies, which can be directly compared with experimental data. acs.org Furthermore, DFT can be used to screen potential pyridine-based ligands for their ability to form stable and functional lithium complexes, accelerating the discovery of new materials. marquette.edudergipark.org.tr For instance, computational studies could help in designing ligands that promote specific catalytic activities by fine-tuning the electronic environment around the lithium center.
By combining computational design with experimental synthesis and characterization, a synergistic approach can be developed to unlock the full potential of catalytic systems based on this compound.
Q & A
Q. What are the solubility characteristics of lithium perchlorate in organic solvents, and how do these properties influence experimental design?
Lithium perchlorate exhibits exceptional solubility in polar aprotic solvents like diethyl ether, acetone, and pyridine, enabling its use as a "solvent-incorporated" electrolyte or catalyst . Researchers should select solvents based on dielectric constant and coordinating ability to optimize ion dissociation. For example, its high solubility in ethers (e.g., 34.9 g/100 mL in diethyl ether at 25°C) facilitates homogeneous reaction conditions in Diels-Alder catalysis .
Q. How is lithium perchlorate synthesized, and what purity considerations are critical for research applications?
Lithium perchlorate is commonly synthesized via metathesis: . Anhydrous grades require vacuum drying at 150–200°C to remove hydration water . Purity verification should include ion chromatography (ClO₄⁻/Cl⁻ ratio >99.5%) and Karl Fischer titration (water content <0.01%) to avoid side reactions in organometallic syntheses .
Q. What is the thermal decomposition profile of lithium perchlorate, and how does this affect its utility as an oxygen source?
Lithium perchlorate decomposes at 400°C via , releasing 60% of its mass as oxygen . This property makes it suitable for controlled oxygen generation in high-temperature experiments. Researchers must monitor heating rates (<5°C/min) to prevent explosive deflagration in organic matrices .
Q. What catalytic roles does lithium perchlorate play in organic synthesis methodologies?
Lithium perchlorate acts as a mild Lewis acid catalyst in acetylation (e.g., alcohol protection), Boc protection of amines, and bis(indolyl)methane synthesis. Its low nucleophilicity avoids substrate decomposition, enabling reactions under ambient conditions at 5–10 mol% loading .
Advanced Research Questions
Q. How do deviations from linearity in lithium perchlorate concentration-response relationships impact kinetic modeling?
At concentrations >0.75 M, non-ideal behavior arises due to ion-pairing and solvent dielectric saturation. The modified equation (where = salt concentration) accounts for these effects. Exclude data below 0.10 M to minimize relative error in ratios .
Q. What strategies mitigate explosive risks in lithium perchlorate-organic composite systems?
HMX-lithium perchlorate composites (e.g., RX-22-AG) require inert-atmosphere handling (<5% humidity) and particle size standardization (10–50 µm) to reduce friction sensitivity. Detonation studies show only partial participation of LiClO₄ (e.g., 26 wt% in HMX yields 1.63 kcal/g vs. 1.48 kcal/g for pure HMX) .
Q. How does lithium ion coordination influence reaction mechanisms in carbene-catalyzed processes?
Hard oxophilic Li⁺ stabilizes enolate intermediates in Breslow-type reactions, reducing their reducing power by 0.3–0.5 V vs. K⁺/Cs⁺. This shifts selectivity toward cross-coupling over polymerization pathways. Use 0.1 M LiClO₄ in THF for optimal enolate stabilization .
Q. What concentration ranges of lithium perchlorate minimize artifacts in kinetic studies of pyridine-mediated reactions?
Maintain LiClO₄ between 0.2–0.6 M in pyridine to balance catalytic efficiency and linearity. Below 0.2 M, weak Li⁺-pyridine coordination () reduces rate enhancement; above 0.6 M, dielectric effects distort Hammett plots .
Q. How do counter-cation effects (Li⁺ vs. Na⁺/K⁺) alter outcomes in perchlorate-mediated electrochemical systems?
Li⁺’s high charge density () increases tetraethylammonium perchlorate (TEAP) solution conductivity by 40% vs. Na⁺ at 0.1 M. However, Li⁺ promotes tighter ion pairs in acetonitrile, reducing apparent electron-transfer rates by 2–3 orders of magnitude .
Q. What analytical methods resolve contradictions in lithium perchlorate’s environmental impact assessments?
Combine ion-selective electrode measurements (detection limit: 0.05 ppm) with isotopic tracing () to distinguish natural vs. anthropogenic perchlorate sources. Address NAS RfD controversies by modeling thyroidal iodide uptake inhibition using non-linear mixed-effects models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
